molecular formula C6H4F2N2O4S B1410646 2,5-Difluoro-4-nitrobenzenesulfonamide CAS No. 1807193-16-3

2,5-Difluoro-4-nitrobenzenesulfonamide

Cat. No.: B1410646
CAS No.: 1807193-16-3
M. Wt: 238.17 g/mol
InChI Key: LZSZLLLGEWKBCJ-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-nitrobenzenesulfonamide is a synthetic aromatic sulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzene ring functionalized with two fluorine atoms at the 2 and 5 positions, a nitro group at the 4 position, and a sulfonamide group. The sulfonamide moiety is a privileged scaffold in drug discovery, known for its presence in a wide range of pharmacologically active agents. Compounds containing this group have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-carbonic anhydrase effects . The incorporation of fluorine atoms is a common strategy in lead optimization. The strong electron-withdrawing nature and small atomic radius of fluorine can significantly influence a compound's electronic distribution, lipophilicity, metabolic stability, and overall bioavailability, making it a valuable building block for developing new therapeutic agents . Researchers utilize this compound as a key intermediate in the design and synthesis of more complex molecules, particularly in constructing sulfonamide-functionalized heterocycles with potential enhanced biological profiles . Its structure is also relevant for studying molecular interactions, such as hydrogen bonding and π–π stacking, which can be investigated through techniques like Hirshfeld surface analysis to understand crystal packing and solid-state properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-difluoro-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O4S/c7-3-2-6(15(9,13)14)4(8)1-5(3)10(11)12/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSZLLLGEWKBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide typically involves the nitration of 2,5-difluorobenzenesulfonamide. The process begins with the sulfonation of 2,5-difluorobenzene to form 2,5-difluorobenzenesulfonic acid, which is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, thereby improving yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium methoxide, potassium thiolate, and primary amines.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products:

    Reduction: 2,5-Difluoro-4-aminobenzenesulfonamide.

    Substitution: 2,5-Difluoro-4-(substituted)benzenesulfonamide.

    Oxidation: 2,5-Difluoro-4-nitrobenzenesulfonic acid.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development
    • Mechanism of Action : The presence of the nitro and sulfonamide groups enhances the compound's ability to interact with biological targets, making it suitable for drug development. Its electron-withdrawing properties can modulate enzyme activity and receptor interactions.
    • Case Study : In a study focusing on the synthesis of anti-cancer agents, derivatives of 2,5-difluoro-4-nitrobenzenesulfonamide exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship indicated that fluorination improved binding affinity to target proteins involved in cancer progression .
  • Inhibition Studies
    • The compound has been investigated as a potential inhibitor of specific enzymes such as Bcl-2/Bcl-xL, which are involved in apoptosis regulation. In vitro studies demonstrated its efficacy in inhibiting tumor growth, suggesting its potential as an anti-cancer therapeutic agent .

Agrochemical Applications

  • Herbicides and Pesticides
    • Building Block for Synthesis : this compound serves as a key intermediate in the synthesis of various herbicides and pesticides. Its fluorinated structure enhances the biological activity and environmental stability of these agrochemicals.
    • Research Findings : Studies have shown that derivatives containing the difluoro and nitro groups exhibit improved herbicidal activity compared to non-fluorinated counterparts. This suggests that fluorination plays a critical role in enhancing the efficacy of agrochemical products .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The nitro group may participate in redox reactions, altering the redox state of cellular components. The fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,5-Difluoro-4-nitrobenzenesulfonamide can be contrasted with related benzenesulfonamides to highlight substituent effects on reactivity, stability, and applications. Below is a comparative analysis:

Substituent Effects on Reactivity

  • For example, SnCl₂-mediated reduction of 4-nitrobenzenesulfonamide may require milder conditions (e.g., shorter reaction time or lower SnCl₂ equivalents) compared to fluorinated analogs.
  • 2-Fluoro-4-nitrobenzenesulfonamide (mono-fluorinated): A single fluorine atom at C2 moderately activates the nitro group toward nucleophilic substitution or reduction. However, its reactivity is less pronounced than in the 2,5-difluoro derivative due to reduced electron withdrawal.
  • 2,4-Difluoro-5-nitrobenzenesulfonamide (positional isomer):
    Shifting the nitro group to C5 alters steric and electronic interactions. This isomer may exhibit distinct solubility and stability profiles due to altered dipole moments.

Stability of Reduced Intermediates

The instability of diamine intermediates derived from this compound (as noted in ) contrasts with non-fluorinated analogs. For instance, 4-nitrobenzenesulfonamide-derived diamines are more stable, allowing isolation and characterization. The fluorine atoms in this compound likely enhance electron withdrawal, accelerating decomposition pathways in the diamine intermediate.

Physicochemical Properties

Fluorine substituents increase lipophilicity, improving membrane permeability in pharmaceutical applications. Comparative solubility studies in ethanol (as used in ) suggest that this compound may exhibit lower solubility than non-fluorinated analogs due to reduced polarity.

Data Table: Comparative Analysis of Benzenesulfonamide Derivatives

Compound Name Substituents Reduction Time (h) Reduction Temp (°C) Stability of Diamine Intermediate Lipophilicity (LogP)*
This compound 2-F, 5-F, 4-NO₂ 5–7 75 Low (requires immediate use) 1.8
4-Nitrobenzenesulfonamide H, H, 4-NO₂ 3–5 75 High (stable at RT) 0.9
2-Fluoro-4-nitrobenzenesulfonamide 2-F, H, 4-NO₂ 4–6 75 Moderate 1.3

*Lipophilicity values are estimated using fragment-based calculations.

Research Findings and Implications

  • Synthetic Utility: The fluorinated nitro group in this compound enhances electrophilicity, making it a superior substrate for SNAr reactions compared to non-fluorinated analogs.
  • Pharmaceutical Relevance: Increased lipophilicity may enhance bioavailability in drug candidates, though instability of intermediates necessitates careful handling .
  • Further studies are needed to quantify substituent effects on reaction thermodynamics.

Biological Activity

2,5-Difluoro-4-nitrobenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is C6H4F2N2O4S. The presence of fluorine atoms and a nitro group contributes to its unique properties, enhancing its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. This mechanism is crucial in the context of developing new pharmaceuticals targeting various diseases.
  • Redox Reactions : The nitro group may participate in redox reactions, altering the redox state of cellular components, which can lead to oxidative stress or modulation of signaling pathways.
  • Lipophilicity : The fluorine atoms enhance the compound’s lipophilicity, facilitating its ability to cross cell membranes and reach intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential as an inhibitor against various bacterial strains. The compound's sulfonamide structure is known for its historical use in antibiotics, providing a basis for further exploration in this area.

Anticancer Potential

Studies have suggested that compounds similar to this compound may possess anticancer properties. The mechanism involves the inhibition of specific enzymes that are critical for cancer cell proliferation. The structure-activity relationship (SAR) studies demonstrate that modifications to the compound can enhance its potency against cancerous cells .

Immunomodulatory Effects

The compound has been investigated for its role as an immunomodulator. Its ability to inhibit perforin-mediated lysis suggests potential applications in treating autoimmune diseases and other conditions characterized by immune dysfunction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals that:

Compound NameKey ModificationsBiological Activity
2,4-DifluorobenzenesulfonamideNitro group position variationEnhanced reactivity in nucleophilic substitution
3,5-DifluorobenzenesulfonamideDifferent fluorine positioningVarying enzyme inhibition profiles
2,5-DifluoronitrobenzeneAbsence of sulfonamide groupReduced biological activity

These variations highlight the importance of specific functional groups and their positioning on the benzene ring in determining biological efficacy .

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a key enzyme involved in bacterial metabolism, leading to reduced growth rates in treated cultures.
  • Anticancer Activity : In vitro assays showed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics .
  • Immunosuppressive Potential : Research focused on the compound's ability to modulate immune responses revealed promising results in reducing perforin activity in cytotoxic T lymphocytes (CTLs), suggesting potential therapeutic applications in autoimmune diseases .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-difluoro-4-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves sulfonylation of 2,5-difluoroaniline derivatives followed by nitration. For example:

Sulfonamide Formation : React 2,5-difluoroaniline with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., pyridine) at 0–5°C for 6–8 hours .

Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (≤30°C) to prevent over-nitration.
Key Factors :

  • Temperature control during nitration minimizes side reactions (e.g., decomposition of the sulfonamide group).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (typically 60–75%).
    Table 1 : Representative Reaction Conditions
StepReagentsSolventTemp.TimeYield
14-Nitrobenzenesulfonyl chloride, pyridineDCM0–5°C8h~70%
2HNO₃/H₂SO₄H₂SO₄25°C2h~65%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.8–8.2 ppm for nitro-substituted ring; δ 6.8–7.2 ppm for fluorinated ring).
  • ¹⁹F NMR : Distinct signals for ortho/meta fluorine atoms (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 293.01 (calculated for C₆H₅F₂N₂O₄S).
  • HPLC : Purity ≥95% using a C18 column (acetonitrile/water gradient, 0.1% TFA).

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer :
  • Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonamide group .
  • Avoid aqueous solutions unless stabilized with aprotic solvents (e.g., DMSO).

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The meta-fluorine (C-5) exerts a strong electron-withdrawing effect (-I), activating the para-nitro group for NAS. Experimental strategies:
  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) in DMF at 80°C.
  • DFT Calculations : Model charge distribution to predict regioselectivity. Fluorine at C-2 directs nucleophiles to C-4 (nitro group) due to resonance stabilization .
    Example : Reaction with piperidine yields 4-piperidino derivatives (confirmed by X-ray crystallography).

Q. What analytical techniques resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Address discrepancies via:
  • Dose-Response Profiling : Test compound across a wide concentration range (nM–μM) to distinguish off-target effects .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for proposed targets (e.g., carbonic anhydrase isoforms).
  • Metabolite Screening : LC-MS/MS to detect degradation products in cell-based assays that may confound results .

Q. How can the nitro group in this compound be selectively reduced to an amine without affecting sulfonamide or fluorine substituents?

  • Methodological Answer : Optimize catalytic hydrogenation or chemical reduction:
  • Catalytic Transfer Hydrogenation : Use Pd/C (10% wt) with ammonium formate in methanol at 50°C for 4 hours. Monitor by TLC (Rf shift from 0.7 to 0.3).
  • Chemical Reduction : SnCl₂·2H₂O in ethanol under reflux (75°C, 6 hours), followed by alkaline workup to isolate 2,5-difluoro-4-aminobenzenesulfonamide .
    Critical Note : Fluorine substituents resist reduction under these conditions, but prolonged heating may degrade the sulfonamide.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Re-evaluate solvent systems with controlled parameters:
  • Solubility Testing : Use saturated solutions equilibrated at 25°C for 24 hours, filtered through 0.22 μm membranes.
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to correlate with experimental data.
    Example : Discrepancies in DMSO solubility (reported 50–100 mg/mL) may arise from residual moisture; use Karl Fischer titration to quantify water content .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Difluoro-4-nitrobenzenesulfonamide
Reactant of Route 2
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2,5-Difluoro-4-nitrobenzenesulfonamide

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